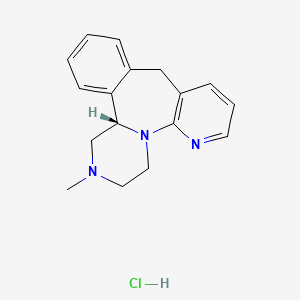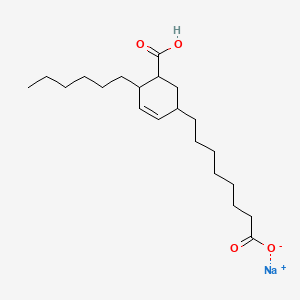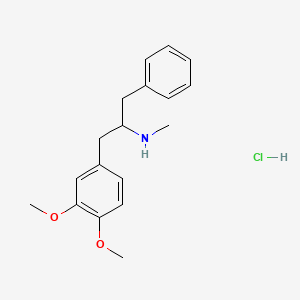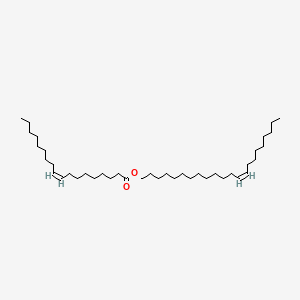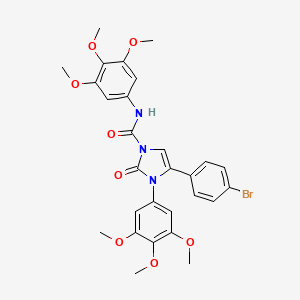
Z8K5NC7Ukg
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Z8K5NC7Ukg , also known by its systematic name 1H-imidazole-1-carboxamide, 4-(4-bromophenyl)-2,3-dihydro-2-oxo-N,3-bis(3,4,5-trimethoxyphenyl)- , is a chemical substance with the molecular formula C28H28BrN3O8 and a molecular weight of 614.44 g/mol . This compound is characterized by its achiral nature and lack of defined stereocenters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z8K5NC7Ukg typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of an appropriate aldehyde with an amine and a nitrile under acidic conditions.
Attachment of trimethoxyphenyl groups: This step involves the coupling of the imidazole derivative with trimethoxybenzene derivatives under basic conditions.
Industrial Production Methods
Industrial production of This compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Z8K5NC7Ukg: undergoes several types of chemical reactions, including:
Oxidation: This can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Z8K5NC7Ukg: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Z8K5NC7Ukg involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The exact pathways can vary depending on the specific application, but common targets include proteins involved in cell signaling and metabolic pathways.
Comparison with Similar Compounds
Z8K5NC7Ukg: can be compared with other imidazole derivatives:
1H-imidazole-1-carboxamide, 4-(4-chlorophenyl)-2,3-dihydro-2-oxo-N,3-bis(3,4,5-trimethoxyphenyl)-: Similar structure but with a chlorine atom instead of bromine.
1H-imidazole-1-carboxamide, 4-(4-fluorophenyl)-2,3-dihydro-2-oxo-N,3-bis(3,4,5-trimethoxyphenyl)-: Contains a fluorine atom instead of bromine.
The uniqueness of This compound lies in its specific bromine substitution, which can influence its reactivity and interaction with other molecules.
Properties
CAS No. |
848690-52-8 |
|---|---|
Molecular Formula |
C28H28BrN3O8 |
Molecular Weight |
614.4 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2-oxo-N,3-bis(3,4,5-trimethoxyphenyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C28H28BrN3O8/c1-35-21-11-18(12-22(36-2)25(21)39-5)30-27(33)31-15-20(16-7-9-17(29)10-8-16)32(28(31)34)19-13-23(37-3)26(40-6)24(14-19)38-4/h7-15H,1-6H3,(H,30,33) |
InChI Key |
BOSPIJGSGYQWQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2C=C(N(C2=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


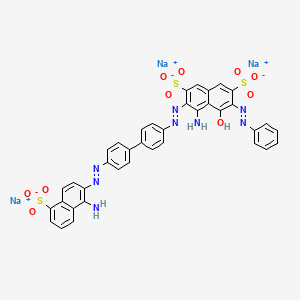
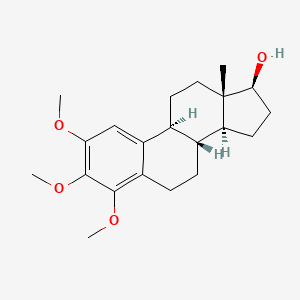
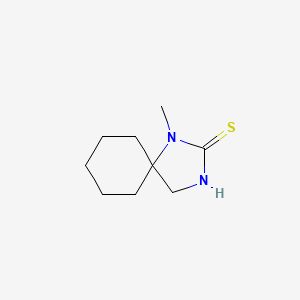
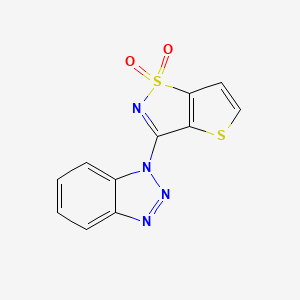
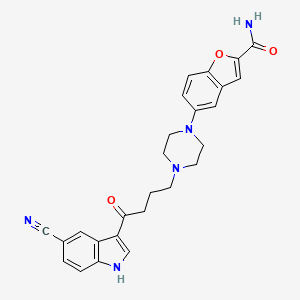
![benzyl N-[(2S)-1-[[(2S)-4,4-difluoro-5-[[(2R)-3-methyl-1-(pyridin-3-ylmethoxy)butan-2-yl]amino]-1-[4-(2-morpholin-4-ylethoxy)phenyl]-3,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12764603.png)



